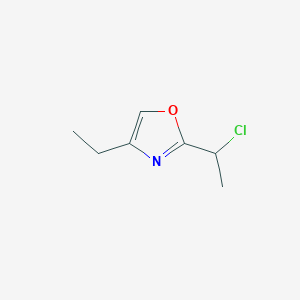![molecular formula C12H16N2O2S B15261600 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B15261600.png)
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methyl-8-azabicyclo[321]octan-3-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a bicyclic structure
Preparation Methods
The synthesis of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloromethyl chloroformate and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of tropane alkaloids, which display a variety of interesting biological activities . Additionally, it has been studied for its nematicidal activity, making it a potential candidate for agricultural applications . In the field of medicine, it is being explored for its potential therapeutic effects due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound belongs to the class of tropane alkaloids, which are known to interact with various biological receptors . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as tropine and tropanol These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties The uniqueness of 2-(8-Methyl-8-azabicyclo[32
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-14-8-2-3-9(14)5-7(4-8)11-13-10(6-17-11)12(15)16/h6-9H,2-5H2,1H3,(H,15,16) |
InChI Key |
YKWQTPDGOFZFGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Oxan-4-yl)phenyl]ethan-1-one](/img/structure/B15261520.png)
![5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15261521.png)

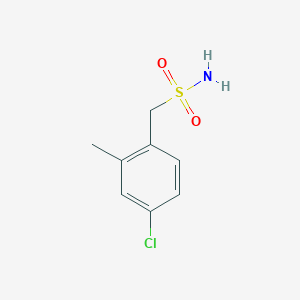
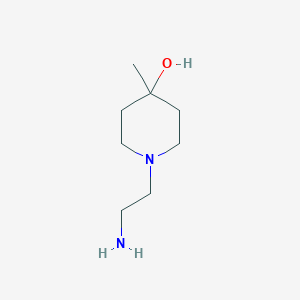

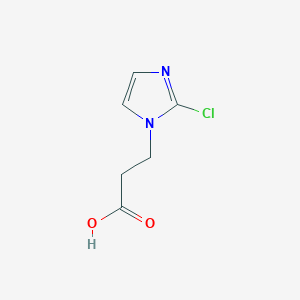
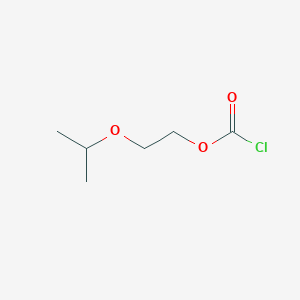
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15261577.png)
![3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B15261584.png)
![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide](/img/structure/B15261590.png)

